CCT245731
Description
CCT245731 is a chemically synthesized compound initially investigated as an inactive structural analogue of class I phosphatidylinositol 3-kinase (PI3K) inhibitors, such as pictilisib. It was developed to serve as a negative control in preclinical studies evaluating the synergistic effects of PI3K inhibitors in combination therapies. This lack of efficacy underscores its role as a tool compound for isolating PI3K-specific mechanisms in experimental settings. While its exact structural modifications remain undisclosed in public literature, its designation as an "inactive analogue" suggests targeted alterations to critical functional groups or binding domains that impair PI3K inhibition .
Properties
Molecular Formula |
C27H33N5O2S2 |
|---|---|
Molecular Weight |
523.71 |
IUPAC Name |
2-(1H-Indazol-4-yl)-4-(4-methylpiperidin-1-yl)-6-((4-(methylsulfonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C27H33N5O2S2/c1-17-10-12-32(13-11-17)27-25-24(29-26(30-27)21-4-3-5-23-22(21)16-28-31-23)15-19(35-25)14-18-6-8-20(9-7-18)36(2,33)34/h3-5,15-18,20H,6-14H2,1-2H3,(H,28,31) |
InChI Key |
VNLYZNJIAWQBIZ-UHFFFAOYSA-N |
SMILES |
O=S(C1CCC(CC2=CC3=NC(C4=CC=CC5=C4C=NN5)=NC(N6CCC(C)CC6)=C3S2)CC1)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCT-245731; CCT 245731; CCT245731 |
Origin of Product |
United States |
Comparison with Similar Compounds
CCT245731 vs. Pictilisib (GDC-0941)
Pictilisib, a potent class I PI3K inhibitor, serves as the primary active counterpart to this compound. Key differences include:
| Parameter | This compound | Pictilisib |
|---|---|---|
| Target Activity | Inactive analogue | Potent PI3K inhibitor (IC₅₀ < 10 nM) |
| Synergy with MEK Inhibition | No synergy (CI = 1.241 ± 0.146) | Strong synergy (CI = 0.305 ± 0.026) |
| Role in Studies | Negative control | Therapeutic candidate |
| Mechanistic Validation | Confirms PI3K-specific effects | Validates PI3K-MEK pathway crosstalk |
This compound vs. Other PI3K Inactive Analogues
For example:
- SAR (Structure-Activity Relationship) Modifications: Minor structural changes (e.g., substituent removal or steric hindrance introduction) disrupt PI3K binding.
Functional Comparisons with Broader PI3K Inhibitors
Mechanistic Specificity
This compound’s inactivity highlights the importance of specific molecular interactions for PI3K inhibition. For instance:
Therapeutic Utility
| Compound | Therapeutic Potential | Limitations |
|---|---|---|
| This compound | Tool compound for mechanistic studies | No intrinsic antitumor activity |
| Pictilisib | Phase II clinical trials (e.g., breast cancer) | Dose-limiting toxicities (hyperglycemia, rash) |
Key Experimental Data
| Study | This compound Findings | Pictilisib Findings |
|---|---|---|
| HCT116 Cell Viability | EC₅₀ > 10 µM (no standalone effect) | EC₅₀ = 0.2 µM (single-agent activity) |
| Combination with Cobimetinib | CI = 1.241 ± 0.146 (additive) | CI = 0.305 ± 0.026 (synergistic) |
| Downstream Signaling | No phospho-AKT reduction | >70% phospho-AKT suppression |
Implications for Drug Development
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
